molecular formula C7H7FO2 B1311887 4-Fluoro-2-(hydroxymethyl)phenol CAS No. 2357-33-7

4-Fluoro-2-(hydroxymethyl)phenol

Cat. No.: B1311887
CAS No.: 2357-33-7
M. Wt: 142.13 g/mol
InChI Key: IMEOTXXUGOGZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7FO2 It is a derivative of phenol, where a fluorine atom is substituted at the fourth position and a hydroxymethyl group is attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the selective fluorination of 2-(hydroxymethyl)phenol. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to ensure the fluorine atom is introduced at the desired position.

Another method involves the hydroxymethylation of 4-fluorophenol. This can be achieved using formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-fluoro-2-methylphenol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-Fluoro-2-carboxyphenol.

    Reduction: 4-Fluoro-2-methylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : 4-Fluoro-2-(hydroxymethyl)phenol is being explored as a lead compound for developing new pharmaceuticals. Its ability to modulate enzyme activity suggests potential applications in treating diseases related to oxidative stress and microbial infections.
  • Case Study : Research indicates that derivatives of this compound can inhibit glucose-6-phosphatase, an enzyme involved in glucose metabolism, suggesting potential use in managing diabetes.

2. Biological Activity

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains and fungi. It disrupts microbial cell membranes and interferes with metabolic processes.
    • Table 1: Antimicrobial Activity
      MicroorganismMinimum Inhibitory Concentration (MIC)
      Staphylococcus aureus32 µg/mL
      Escherichia coli64 µg/mL
      Candida albicans16 µg/mL
  • Antioxidant Activity : Demonstrates strong radical scavenging capabilities, essential for preventing oxidative stress-related diseases.
    • Table 2: Antioxidant Activity Assays
      Assay TypeIC50 (µM)
      DPPH Radical Scavenging25
      ABTS Assay30

3. Industrial Applications

  • Used in the production of specialty chemicals and materials with specific properties. Its unique structure allows it to serve as a building block for more complex organic molecules.

Similar Compounds

Compound NameKey Features
4-Fluoro-2,6-dimethylphenolSimilar structure but with methyl groups instead of hydroxymethyl groups.
2,6-DihydroxymethylphenolLacks the fluorine atom but has similar hydroxymethyl groups.
4-FluorophenolContains the fluorine atom but lacks hydroxymethyl groups.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Iranian Journal of Chemistry and Chemical Engineering evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated that this compound outperformed several other phenolic derivatives in inhibiting bacterial growth, suggesting its potential as a natural preservative in food and pharmaceutical industries.

Case Study 2: Antioxidant Properties
Research focusing on the antioxidant properties highlighted that this compound exhibited superior radical scavenging activity compared to traditional antioxidants like ascorbic acid. This finding supports its potential use in formulations aimed at reducing oxidative damage in biological systems.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(hydroxymethyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(hydroxymethyl)phenol: Similar structure but with the fluorine and hydroxymethyl groups swapped.

    4-Fluoro-2-methylphenol: Lacks the hydroxymethyl group, replaced by a methyl group.

    4-Fluoro-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.

Uniqueness

4-Fluoro-2-(hydroxymethyl)phenol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications.

Biological Activity

Overview

4-Fluoro-2-(hydroxymethyl)phenol, an organic compound with the molecular formula C7H7FO2, is a derivative of phenol characterized by a fluorine atom at the fourth position and a hydroxymethyl group at the second position. This unique structure imparts distinct chemical properties that have garnered interest in various biological applications, particularly its antimicrobial and antifungal activities.

The compound's mechanism of action is primarily linked to its biochemical pathways, which are influenced by its structural features. It is known to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This property is essential in synthetic organic chemistry, allowing for the development of more complex molecules that may exhibit biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in pharmaceuticals and agriculture. The compound's action appears to disrupt microbial cell membranes or interfere with metabolic processes, although specific mechanisms remain under investigation.

Case Studies

  • Antifungal Activity : A study published in ACS Medicinal Chemistry Letters highlighted the antifungal properties of structurally similar fluorinated compounds. While direct studies on this compound were limited, the findings suggest a promising avenue for exploring its efficacy against fungal pathogens .
  • Stability and Decomposition : Another investigation into fluorinated compounds noted that while many exhibit stability under certain conditions, this compound's stability might be compromised in physiological environments, leading to potential degradation products that could influence its biological activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through selective fluorination or hydroxymethylation processes. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy. Research indicates that variations in substituent positions significantly affect antimicrobial potency .

Comparative Analysis with Similar Compounds

Compound NameStructure DescriptionBiological Activity
This compoundHydroxymethyl at C2, Fluorine at C4Antimicrobial and antifungal properties
2-Fluoro-4-(hydroxymethyl)phenolHydroxymethyl at C4, Fluorine at C2Limited data available
4-Fluoro-2-methylphenolMethyl group replaces hydroxymethylReduced biological activity
4-Fluoro-2-hydroxybenzaldehydeAldehyde group instead of hydroxymethylVaries significantly

This table illustrates how structural modifications can influence biological activity, emphasizing the unique position of the hydroxymethyl group in enhancing the compound's efficacy.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is scarce, related studies suggest that fluorinated compounds can exhibit altered metabolism compared to their non-fluorinated counterparts. Toxicological assessments indicate potential irritative effects on skin and mucous membranes, necessitating careful handling in laboratory settings .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-Fluoro-2-(hydroxymethyl)phenol and its derivatives?

  • Methodological Answer : A typical synthesis involves condensation reactions between fluorinated phenolic aldehydes and amines. For example, 4-Fluoro-2-[(3-methylphenyl)iminomethyl]phenol was synthesized by refluxing 5-fluorosalicylaldehyde with m-toluidine in methanol under nitrogen, yielding an 82% product after recrystallization . Key steps include:

  • Schlenk conditions for air-sensitive reactions.
  • Reflux duration : 3 hours at 80°C.
  • Purification : Cold methanol washing and solvent evaporation.
    Characterization via ¹H NMR (acetone-d6, δ 13.04 ppm for phenolic -OH) confirms tautomeric forms.

Q. How is X-ray crystallography employed in determining the structure of fluorophenol derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving intramolecular interactions. For example:

  • Crystal parameters : The title compound (C₁₄H₁₂FNO) crystallizes in a monoclinic system (space group P) with unit cell dimensions a = 5.4605 Å, b = 12.4661 Å, c = 14.3363 Å .
  • Software : Data collection uses Bruker APEXII diffractometers; refinement employs SHELXL-97 for bond distances/angles and hydrogen bonding analysis .
  • Key observations : Intramolecular O–H⋯N hydrogen bonds stabilize the trans-phenol-imine tautomer .

Q. What spectroscopic techniques are used to characterize fluorophenol compounds?

  • Methodological Answer :

  • ¹H NMR : Identifies tautomeric forms (e.g., phenolic -OH at δ 13.04 ppm in acetone-d6) and aromatic proton environments .
  • FT-IR : Confirms O–H (3200–3600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 229.25 for C₁₄H₁₂FNO) .

Advanced Research Questions

Q. How can researchers analyze tautomeric forms and intramolecular hydrogen bonding in such compounds?

  • Methodological Answer : Tautomerism is resolved via:

  • SCXRD : Dihedral angles between aromatic rings (e.g., 9.28° tilt due to O–H⋯N hydrogen bonding) .
  • DFT calculations : Compare experimental bond lengths (e.g., O–H = 0.82 Å) with theoretical models.
  • Variable-temperature NMR : Monitors tautomeric equilibrium shifts in solution.

Q. What strategies optimize the synthesis yield of Schiff base derivatives of fluorophenols?

  • Methodological Answer : Optimization factors include:

  • Solvent choice : Methanol or ethanol enhances Schiff base formation via azeotropic removal of water.
  • Catalysis : Acidic (e.g., acetic acid) or basic conditions (e.g., triethylamine) accelerate imine formation.
  • Stoichiometry : Equimolar ratios of aldehyde and amine prevent side reactions.
    Reported yields exceed 80% under reflux for 3 hours .

Q. How do weak intermolecular interactions influence the crystal packing of these compounds?

  • Methodological Answer : Weak interactions (C–H⋯O/F) stabilize supramolecular networks:

  • C–H⋯F : Contributes to layered packing (e.g., F⋯H distances ~2.5 Å) .
  • π-π stacking : Aromatic ring interactions (3.8–4.2 Å spacing) enhance lattice stability.
  • Hydrogen-bonding tables :
DonorAcceptorDistance (Å)Angle (°)
O–HN1.85165
C–HO2.38145

Properties

IUPAC Name

4-fluoro-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEOTXXUGOGZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442331
Record name 4-fluoro-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2357-33-7
Record name 4-fluoro-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

With exclusion of oxygen, 27.1 g (159.28 mmol) of methyl 5-fluoro-2-hydroxybenzoate are initially charged in 500 ml of dry THF and cooled to 0° C. With cooling, 238 ml (238 mmol) of a 1 M solution of lithium aluminum hydride in THF are then slowly added dropwise, and the mixture is then stirred at 0° C. for 1 hour and then at RT overnight. After the reaction has gone to completion, saturated ammonium chloride solution is added and the mixture is taken up in dichloromethane. The organic phase is separated off and dried over sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is purified chromatographically on silica gel (mobile phase: cyclohexane/ethyl acetate 20:1). This gives 18.0 g (126.6 mmol, 79% of theory) of a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

1.98 g of lithium aluminum hydride were added to 50 ml of tetrahydrofuran, and a solution of 5.44 g of 5-fluorosalicylic acid in 50 ml of tetrahydrofuran was then added dropwise at room temperature to the resulting solution. The resulting mixture was then heated under reflux for 1 hour. At the end of this time, it was cooled, and sodium sulfate decahydrate was added in order to decompose any excess hydride. Insoluble substances were removed by filtration. The filtrate was concentrated by evaporation under reduced pressure, and purified by silica gel column chromatography, using a 2:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 4.72 g (yield 95%) of the title compound as a solid substance.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.44 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods IV

Procedure details

27.1 g (159.28 mmol) of methyl 5-fluoro-2-hydroxybenzoate are introduced into 500 ml of dry THF with exclusion of oxygen and cooled to 0° C. Subsequently, while cooling, 238 ml (238 mmol) of a 1 M solution of lithium aluminium hydride in THF are slowly added dropwise, and the mixture is stirred at 0° C. for 1 hour and then at RT overnight. After reaction is complete, saturated ammonium chloride solution is added to the mixture, and it is taken up in dichloromethane. The organic phase is separated off and dried over sodium sulphate. After filtration, the solvent is removed in vacuo. The crude product is purified by chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 20:1). 18.0 g (126.6 mmol, 79% of theory) of a colourless solid are isolated.
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Fluoro-2-(hydroxymethyl)phenol
4-Fluoro-2-(hydroxymethyl)phenol
4-Fluoro-2-(hydroxymethyl)phenol
4-Fluoro-2-(hydroxymethyl)phenol
4-Fluoro-2-(hydroxymethyl)phenol
4-Fluoro-2-(hydroxymethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.